

# how to prevent photochemical interference in ABTS peroxidase assays

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## Compound of Interest

Compound Name: ABTS diammonium salt

Cat. No.: B1667969

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## Technical Support Center: ABTS Peroxidase Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photochemical interference in ABTS peroxidase assays.

### Frequently Asked Questions (FAQs)

Q1: What is photochemical interference in an ABTS peroxidase assay?

A1: Photochemical interference in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) peroxidase assay refers to the light-induced generation of the ABTS radical cation ( $\text{ABTS}^{\bullet+}$ ), which can lead to a false-positive signal or an overestimation of peroxidase activity. [1][2] This occurs when components of the assay mixture, primarily hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) and ABTS itself, absorb light energy, leading to the formation of reactive species that oxidize ABTS independent of the peroxidase enzyme. [3][4]

Q2: What are the primary causes of photochemical interference in this assay?

A2: The two main causes of photochemical interference are:

- Photolysis of Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ): Light, particularly at shorter wavelengths (below 455 nm), can cause the breakdown of  $\text{H}_2\text{O}_2$  into highly reactive hydroxyl radicals ( $\bullet\text{OH}$ ). [2]

These radicals can then oxidize the colorless ABTS substrate to its green/blue radical cation ( $\text{ABTS}^{\bullet+}$ ), mimicking the enzymatic reaction.[2]

- Direct Photochemical Oxidation of ABTS: ABTS itself can be directly oxidized to  $\text{ABTS}^{\bullet+}$  upon exposure to light, although this typically occurs to a lesser extent than the  $\text{H}_2\text{O}_2$ -mediated process.[4]

Q3: How can I identify if my assay is affected by photochemical interference?

A3: You can suspect photochemical interference if you observe the following:

- High background signal: A control reaction containing all components except the peroxidase enzyme shows a significant increase in absorbance over time.
- Inconsistent results: Replicates show high variability, or results are not reproducible between experiments conducted under different lighting conditions.
- Overestimation of peroxidase activity: The calculated enzyme activity is unexpectedly high.

A definitive way to confirm this is to run the assay in complete darkness and compare the results to those obtained under your standard laboratory lighting conditions. A significant difference indicates photochemical interference.

Q4: What is the most effective way to prevent photochemical interference?

A4: The most effective method is to prevent light of interfering wavelengths from reaching the assay solution. This can be achieved by:

- Using a long-pass filter: Employing a filter that blocks light with wavelengths below 455 nm is a highly effective strategy.[2]
- Working in the dark: Conducting the entire assay, from reagent preparation to measurement, in a dark room or by covering the microplate with an opaque material can eliminate light exposure.[5]
- Using a spectrophotometer with a stable light source: Some modern spectrophotometers have light sources that minimize the emission of interfering wavelengths.

Q5: Will using a long-pass filter affect my absorbance reading?

A5: It should not significantly affect your results if you choose an appropriate wavelength for measurement. The ABTS $\bullet^+$  radical has several absorption maxima, including at 650 nm, 734 nm, and 815 nm, which are all above the 455 nm cutoff of the filter.<sup>[2][5]</sup> Measuring at one of these wavelengths will still allow for accurate quantification of the ABTS $\bullet^+$  concentration.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
High background absorbance in negative controls	Photochemical generation of ABTS• <sup>+</sup> from H <sub>2</sub> O <sub>2</sub> and/or ABTS.	1. Implement light-blocking measures: Conduct the assay in the dark or use a microplate reader with a long-pass filter (>455 nm). <sup>[2]</sup> 2. Prepare fresh reagents: Ensure H <sub>2</sub> O <sub>2</sub> and ABTS solutions are freshly prepared to minimize the presence of any pre-existing degradation products.
Inconsistent and non-reproducible results	Variable light exposure between wells or experiments.	1. Standardize lighting conditions: Ensure all wells of the microplate and all experiments are subjected to the same lighting conditions. The best practice is to eliminate light exposure altogether. <sup>[5]</sup>
Overestimation of peroxidase activity	Contribution of non-enzymatic, photochemically generated ABTS• <sup>+</sup> to the total absorbance.	1. Run a "no-enzyme" control under identical lighting conditions: Subtract the absorbance of this control from your sample wells to correct for the photochemical effect.2. Employ a long-pass filter: This is the most direct way to prevent the photochemical reaction from occurring. <sup>[2]</sup>

## Experimental Protocols

### Protocol for Preventing Photochemical Interference using a Long-Pass Filter

This protocol is adapted from standard ABTS peroxidase assay procedures with the specific inclusion of steps to mitigate photochemical interference.

Materials:

- **ABTS diammonium salt**
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Peroxidase enzyme or sample containing peroxidase activity
- Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well microplate
- Microplate reader equipped with a long-pass filter with a cutoff of 455 nm
- Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

- Reagent Preparation:
  - **ABTS Stock Solution (7 mM):** Prepare by dissolving the appropriate amount of **ABTS diammonium salt** in buffer. Store in the dark.
  - **Potassium Persulfate Solution (2.45 mM):** Prepare by dissolving potassium persulfate in buffer.
  - **ABTS $\bullet^+$  Radical Cation Working Solution:** Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.<sup>[5]</sup> This solution should be diluted with buffer to an absorbance of  $0.70 \pm 0.02$  at 734 nm before use.<sup>[5]</sup>
  - **Hydrogen Peroxide Solution:** Prepare a fresh dilution of  $\text{H}_2\text{O}_2$  in the appropriate buffer to the desired final concentration for your assay.

- Enzyme/Sample Solution: Prepare dilutions of your enzyme or sample in the appropriate buffer.
- Assay Setup:
  - Pipette your enzyme/sample dilutions into the wells of a 96-well microplate.
  - Include appropriate controls:
    - Negative Control (No Enzyme): Buffer only. This will account for any non-enzymatic degradation of the substrate.
    - Photochemical Interference Control: Buffer and H<sub>2</sub>O<sub>2</sub>. This will specifically measure the extent of photochemical ABTS•<sup>+</sup> generation.
- Reaction Initiation and Measurement:
  - Add the H<sub>2</sub>O<sub>2</sub> solution to all wells.
  - Add the ABTS•<sup>+</sup> working solution to all wells to start the reaction.
  - Immediately place the microplate in the microplate reader.
  - Crucially, ensure the >455 nm long-pass filter is in place.
  - Measure the absorbance at a suitable wavelength above 455 nm (e.g., 650 nm or 734 nm) at regular time intervals (kinetic assay) or at a single endpoint.[\[2\]](#)
- Data Analysis:
  - Subtract the absorbance of the negative control from all readings.
  - Calculate the rate of reaction or the endpoint absorbance for your samples.

## Visualizations

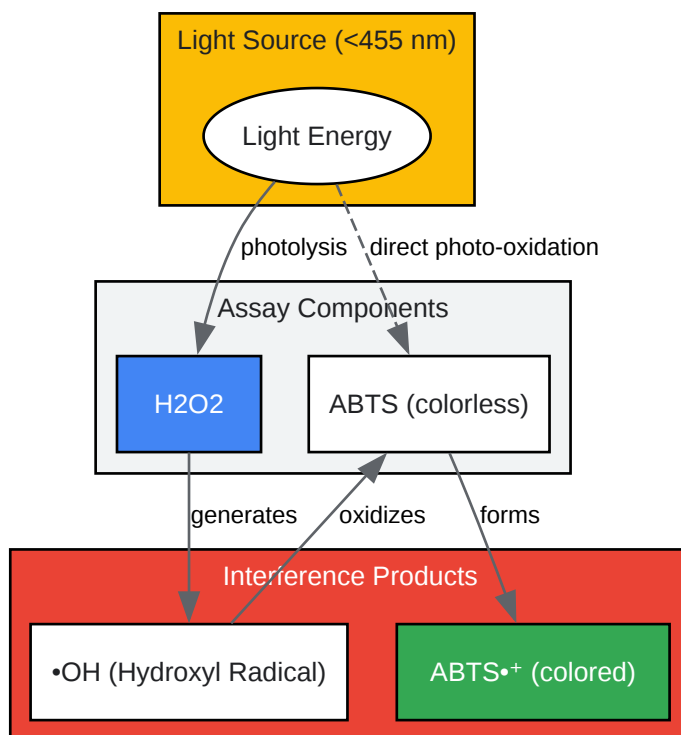
## Workflow for Preventing Photochemical Interference



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Caption: Workflow for preventing photochemical interference in ABTS assays.

## Mechanism of Photochemical Interference



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Caption: Mechanism of photochemical interference in ABTS peroxidase assays.

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